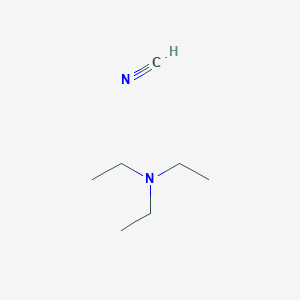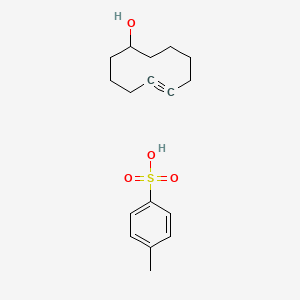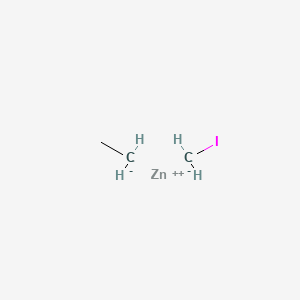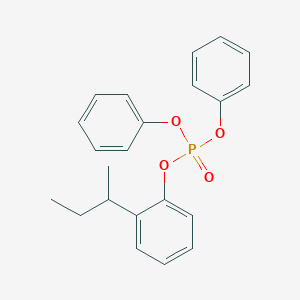
2-(Butan-2-yl)phenyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)phenyl diphenyl phosphate is an organic phosphate ester compound. It is known for its applications in various fields due to its unique chemical properties. The compound is characterized by its molecular formula C24H23O4P and a molecular weight of 406.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)phenyl diphenyl phosphate typically involves esterification reactions. One common method is the ester exchange reaction, where phenol reacts with diphenyl phosphate to form the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize the production rate and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution reactions can lead to the formation of different phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial products.
Mecanismo De Acción
The mechanism by which 2-(Butan-2-yl)phenyl diphenyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to include phosphorylation and dephosphorylation processes .
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-2-yl diphenyl phosphate
- Tert-ButylPhenyl Diphenyl Phosphate
- Di-tert-butylphenyl phenyl phosphate
Uniqueness
2-(Butan-2-yl)phenyl diphenyl phosphate stands out due to its specific structural features, which confer unique chemical and physical properties. Its butan-2-yl group provides distinct steric and electronic effects, making it different from other similar compounds. This uniqueness is reflected in its specific applications and reactivity patterns .
Propiedades
Número CAS |
28109-02-6 |
|---|---|
Fórmula molecular |
C22H23O4P |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2-butan-2-ylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-3-18(2)21-16-10-11-17-22(21)26-27(23,24-19-12-6-4-7-13-19)25-20-14-8-5-9-15-20/h4-18H,3H2,1-2H3 |
Clave InChI |
NWVRSTSEACWMHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


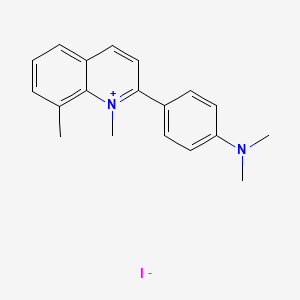
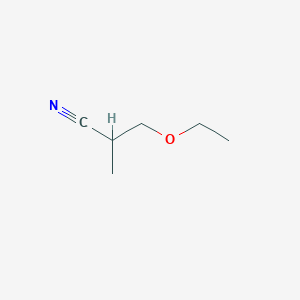
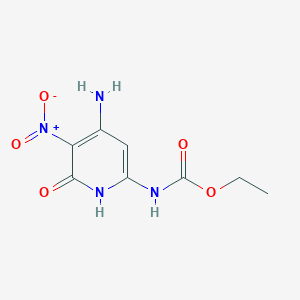
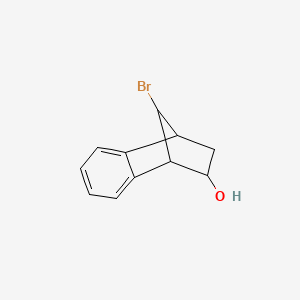
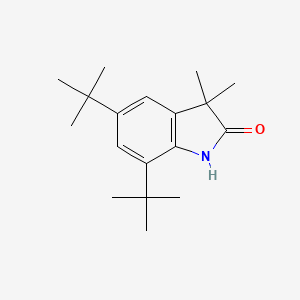
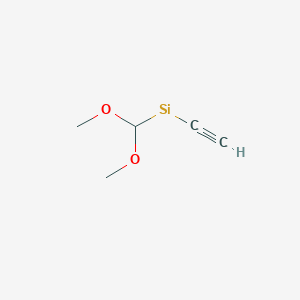
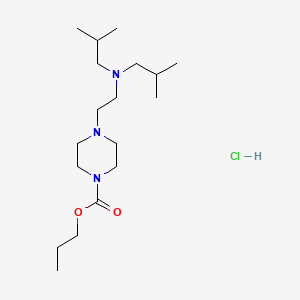
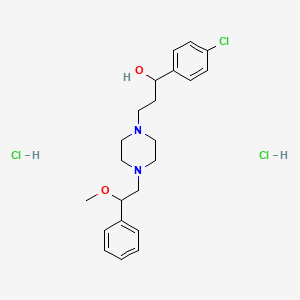

![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
